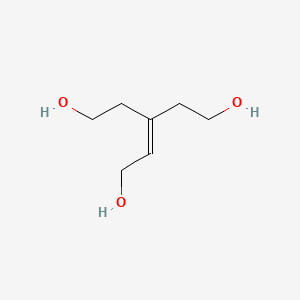
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol is a chemical compound with the molecular formula C7H14O3 It is characterized by the presence of a hydroxyethyl group attached to a pentene backbone, which includes two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethyl magnesium bromide with pent-2-ene-1,5-dione under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(2-hydroxyethyl)pent-2-ene-1,5-dione. This process uses a metal catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(2-Hydroxyethyl)pent-2-ene-1,5-dione or 3-(2-Hydroxyethyl)pent-2-ene-1,5-dioic acid.
Reduction: 3-(2-Hydroxyethyl)pentane-1,5-diol.
Substitution: 3-(2-Alkoxyethyl)pent-2-ene-1,5-diol or 3-(2-Acyl)pent-2-ene-1,5-diol.
科学的研究の応用
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidation-reduction reactions and substitution processes.
類似化合物との比較
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Lacks the double bond present in 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol.
3-(2-Methoxyethyl)pent-2-ene-1,5-diol: Contains a methoxy group instead of a hydroxy group.
3-(2-Hydroxyethyl)hex-2-ene-1,5-diol: Has an additional carbon in the backbone.
特性
CAS番号 |
184869-56-5 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)pent-2-ene-1,5-diol |
InChI |
InChI=1S/C7H14O3/c8-4-1-7(2-5-9)3-6-10/h1,8-10H,2-6H2 |
InChIキー |
CRVCXMNPEXSEJL-UHFFFAOYSA-N |
正規SMILES |
C(CO)C(=CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
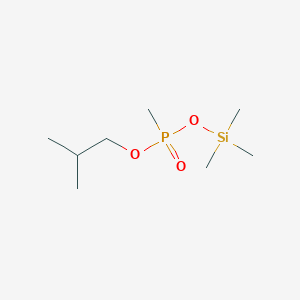


![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
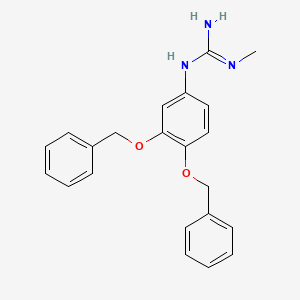
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
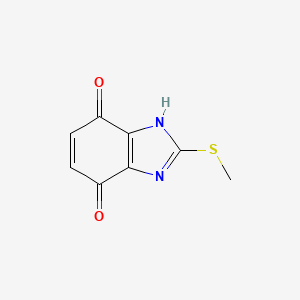
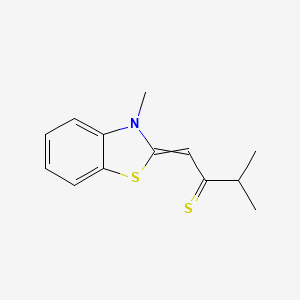
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
